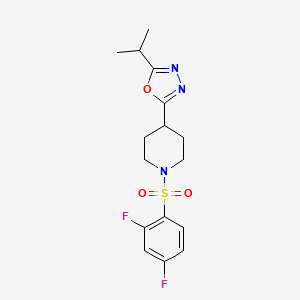

2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

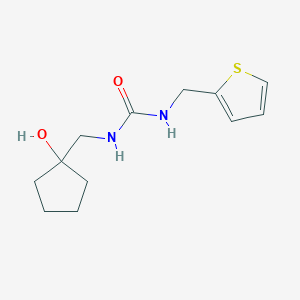

The compound "2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole" is a sulfone derivative that contains a 1,3,4-oxadiazole moiety, which is a five-membered heterocyclic compound consisting of three carbon atoms, one nitrogen atom, and one oxygen atom in the ring. The presence of the 1,3,4-oxadiazole ring is significant in medicinal chemistry due to its biological activities, and it is often incorporated into compounds aiming to develop new drugs or agrochemicals.

Synthesis Analysis

The synthesis of sulfone derivatives containing the 1,3,4-oxadiazole moiety involves multiple steps, starting from basic building blocks such as benzenesulfonyl chloride and ethyl isonipecotate, which are converted through a series of reactions to yield the desired sulfone compounds with the 1,3,4-oxadiazole ring . The synthesis process includes the formation of intermediates such as ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which is further transformed into the target compounds. The structures of these compounds are confirmed using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry .

Molecular Structure Analysis

The molecular structure of sulfone derivatives is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further linked to the 1,3,4-oxadiazole ring. The difluorophenyl group adds to the complexity of the molecule, potentially affecting its electronic distribution and overall molecular conformation. The precise structure is determined using (1)H and (13)C NMR, which provides insights into the arrangement of atoms and the chemical environment within the molecule .

Chemical Reactions Analysis

The chemical reactivity of the sulfone derivatives containing the 1,3,4-oxadiazole moiety is influenced by the functional groups present in the molecule. These compounds can undergo various chemical reactions, including cycloaddition reactions, which are useful for creating complex and diverse molecular architectures . The presence of the sulfonyl group and the 1,3,4-oxadiazole ring can also influence the reactivity towards nucleophiles and electrophiles, which is essential for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of these sulfone derivatives are determined by their molecular structure. The presence of the difluorophenyl group and the isopropyl group can affect the compound's lipophilicity, which is crucial for its biological activity and solubility. The 1,3,4-oxadiazole ring contributes to the compound's stability and electronic properties, which can be analyzed through IR spectroscopy and other analytical methods . The antibacterial bioassays of these compounds indicate that they exhibit promising in vitro antibacterial activities, which is a critical aspect of their chemical properties .

Aplicaciones Científicas De Investigación

Antibacterial Activity

- Compounds with a similar structure have been evaluated for antibacterial potential. For instance, derivatives of 1,3,4-oxadiazole nucleus bearing azinane and piperidine heterocyclic cores have shown moderate inhibitory activity against Gram-negative bacterial strains (Iqbal et al., 2017).

Potential Against Alzheimer's Disease

- Derivatives similar to the chemical structure have been synthesized for potential use in Alzheimer’s disease treatment. These compounds showed promise in enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy (Rehman et al., 2018).

Anticancer Properties

- Some studies have focused on synthesizing propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure for evaluation as anticancer agents. These compounds have shown potential, although further studies, especially in vivo, are required to confirm their effectiveness (Rehman et al., 2018).

Enzyme Inhibition

- Research into similar compounds has explored their potential for enzyme inhibition. For example, derivatives containing 1,3,4-oxadiazole and piperidine moieties have been tested for butyrylcholinesterase (BChE) enzyme inhibition, which is relevant in neurodegenerative disorders (Khalid et al., 2016).

Molecular Docking Studies

- These compounds have also been subjected to molecular docking studies to determine their binding affinities and orientations in relation to target proteins, further highlighting their potential in drug design (Khalid et al., 2016).

Propiedades

IUPAC Name |

2-[1-(2,4-difluorophenyl)sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N3O3S/c1-10(2)15-19-20-16(24-15)11-5-7-21(8-6-11)25(22,23)14-4-3-12(17)9-13(14)18/h3-4,9-11H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKOINTWKREEIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)

![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)

![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)

![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)